molecular formula C22H24N2O4 B302969 Methyl 2-({4-[(cyclohexylcarbonyl)amino]benzoyl}amino)benzoate

Methyl 2-({4-[(cyclohexylcarbonyl)amino]benzoyl}amino)benzoate

Cat. No. B302969
M. Wt: 380.4 g/mol
InChI Key: HQTHIMWWGFAXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({4-[(cyclohexylcarbonyl)amino]benzoyl}amino)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MCCB and is a derivative of benzamide. MCCB has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MCCB is not fully understood, but it is believed to act by inhibiting specific enzymes and signaling pathways. MCCB has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. MCCB also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MCCB has been shown to have several biochemical and physiological effects. In cancer cells, MCCB induces apoptosis and inhibits angiogenesis, which leads to the inhibition of cancer cell growth. In neurons, MCCB protects against oxidative stress and prevents neuroinflammation, which can lead to neurodegenerative diseases. MCCB also has anti-inflammatory properties, which can reduce inflammation in various diseases.

Advantages and Limitations for Lab Experiments

MCCB has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MCCB also has some limitations, including its potential toxicity and limited availability.

Future Directions

There are several future directions for MCCB research, including its potential applications in drug discovery and development. MCCB can be used as a lead compound to develop new drugs with improved efficacy and reduced toxicity. MCCB can also be studied for its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Further research is needed to fully understand the mechanism of action of MCCB and its potential applications in various fields.
Conclusion:
Methyl 2-({4-[(cyclohexylcarbonyl)amino]benzoyl}amino)benzoate is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MCCB has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. MCCB has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, MCCB also has some limitations, including its potential toxicity and limited availability. Further research is needed to fully understand the potential applications of MCCB in drug discovery and development.

Synthesis Methods

MCCB can be synthesized using different methods, and one of the most commonly used methods is the reaction between 4-aminobenzoic acid and cyclohexanecarbonyl chloride to form N-cyclohexyl-4-aminobenzoic acid. This intermediate is then treated with thionyl chloride to form N-cyclohexyl-4-chlorobenzamide. The final step involves the reaction of N-cyclohexyl-4-chlorobenzamide with methyl 2-aminobenzoate to form MCCB.

Scientific Research Applications

MCCB has been studied for its potential applications in various fields, including cancer research, neuroprotection, and inflammation. In cancer research, MCCB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, MCCB has been shown to protect neurons from oxidative stress and prevent neuroinflammation. Inflammation is a common factor in several diseases, and MCCB has been studied for its anti-inflammatory properties.

properties

Product Name

Methyl 2-({4-[(cyclohexylcarbonyl)amino]benzoyl}amino)benzoate

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

methyl 2-[[4-(cyclohexanecarbonylamino)benzoyl]amino]benzoate

InChI

InChI=1S/C22H24N2O4/c1-28-22(27)18-9-5-6-10-19(18)24-21(26)16-11-13-17(14-12-16)23-20(25)15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,23,25)(H,24,26)

InChI Key

HQTHIMWWGFAXRX-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.